![molecular formula C12H15ClN2S B580018 1-(Benzo[b]thiophen-4-yl)piperazine hydrochloride CAS No. 913614-18-3](/img/structure/B580018.png)

1-(Benzo[b]thiophen-4-yl)piperazine hydrochloride

Overview

Description

1-(Benzo[b]thiophen-4-yl)piperazine is a chemical compound with the molecular formula C12H14N2S . It is used as an intermediate in synthesizing Brexpiprazole 5-1H-Quinolin-2-one, which is a drug candidate useful in the treatment and prevention of mental disorders including CNS disorders .

Synthesis Analysis

The synthesis of 1-(Benzo[b]thiophen-4-yl)piperazine involves two key C–N bond formation (amination) steps that serve to link the piperazine core between the constituent benzo[b]thiophene and 7-butoxyquinolin-2(1H)-one fragments . The first amination step is effected quite efficaciously by a novel palladium-mediated Buchwald–Hartwig coupling between N-Boc-piperazine and the triflate ester of benzo[b]thiophen-4-ol .Molecular Structure Analysis

The InChI code for this compound is 1S/C12H14N2S/c1-2-11(14-7-5-13-6-8-14)10-4-9-15-12(10)3-1/h1-4,9,13H,5-8H2 . This indicates the presence of 12 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, and 1 sulfur atom in the molecule.Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1-(Benzo[b]thiophen-4-yl)piperazine include the formation of C–N bonds through amination steps . The first amination step involves a Buchwald–Hartwig coupling, a type of cross-coupling reaction .Physical and Chemical Properties Analysis

1-(Benzo[b]thiophen-4-yl)piperazine is a solid substance with a molecular weight of 218.32 . It has a predicted boiling point of 394.4±22.0 °C and a predicted density of 1.203±0.06 g/cm3 . It is slightly soluble in DMSO and methanol .Scientific Research Applications

Antimicrobial Activity : Mishra and Chundawat (2019) synthesized a series of compounds including 1-(benzo[b]thiophen-4-yl)piperazine derivatives and evaluated their antimicrobial properties. They found that certain derivatives showed potent activity against bacterial strains like P. aeruginosa, S. aureus, and E. coli, as well as the fungal strain C. albicans. The study suggests potential applications of these compounds in treating microbial infections (Mishra & Chundawat, 2019).

Antidepressant Properties : Pérez-Silanes et al. (2001) worked on synthesizing 1-(benzo[b]thiophen-3-yl)piperazine derivatives to explore new and efficient antidepressants. They found that certain derivatives exhibited dual action, including serotonin reuptake inhibition and 5-HT1A receptor affinity, indicating their potential as antidepressants (Pérez-Silanes et al., 2001).

Application in Synthesizing Antipsychotic Drugs : Kumar et al. (2018) described an alternate synthesis route for Brexpiprazole, an antipsychotic drug, using 1-(benzo[b]thiophen-4-yl)piperazine as a key intermediate. This synthesis involved a novel Buchwald–Hartwig amination step, demonstrating the compound's relevance in pharmaceutical synthesis (Kumar et al., 2018).

Radiotracer Development : Kuhnast et al. (2006) synthesized and evaluated a radiotracer, FAUC346, for D3 receptor imaging in positron emission tomography (PET) scans. The compound includes a 1-(benzo[b]thiophen-4-yl)piperazine derivative, highlighting its potential use in medical imaging and diagnostics (Kuhnast et al., 2006).

Chemotherapy Research : Lv et al. (2019) explored the anti-bone cancer activity of a heterocyclic compound derived from 1-(benzo[b]thiophen-4-yl)piperazine. The compound showed promising results against human bone cancer cell lines, indicating its potential in cancer treatment research (Lv et al., 2019).

Mechanism of Action

Target of Action

The primary target of 1-(Benzo[b]thiophen-4-yl)piperazine hydrochloride is the serotoninergic 5-HT 1A receptor . This receptor plays a crucial role in the regulation of mood, anxiety, and sleep, and is often a target for drugs used in the treatment of mental disorders .

Mode of Action

The compound interacts with its target, the 5-HT 1A receptor, by binding to it. This binding can lead to changes in the receptor’s activity, which can then influence the transmission of signals in the brain . .

Biochemical Pathways

Upon binding to the 5-HT 1A receptor, this compound can affect various biochemical pathways. These pathways are involved in the regulation of mood, anxiety, and sleep . The downstream effects of these changes in the pathways can include alterations in mood and behavior.

Pharmacokinetics

It is known that the compound has a melting point of >75°c (dec) . It is slightly soluble in DMSO and methanol , which could potentially impact its bioavailability

Result of Action

It is known that the compound can influence the activity of the 5-ht 1a receptor , which can lead to changes in mood and behavior. More research is needed to fully elucidate these effects.

Safety and Hazards

This compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Biochemical Analysis

Biochemical Properties

It is known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and depends on the specific biochemical context .

Cellular Effects

It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the compound has a certain degree of stability and undergoes degradation over time .

Metabolic Pathways

The metabolic pathways that 1-(Benzo[b]thiophen-4-yl)piperazine hydrochloride is involved in are not well-characterized. It is known to interact with various enzymes and cofactors .

Transport and Distribution

It is known to interact with various transporters and binding proteins .

Subcellular Localization

The subcellular localization of this compound is not well-characterized. It is known to be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Properties

IUPAC Name |

1-(1-benzothiophen-4-yl)piperazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2S.ClH/c1-2-11(14-7-5-13-6-8-14)10-4-9-15-12(10)3-1;/h1-4,9,13H,5-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDUUWPNOUUQXBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=C3C=CSC3=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

913614-18-3 | |

| Record name | 1-(1-Benzothiophen-4-yl)piperazine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Q1: The provided research highlights a novel one-pot synthesis of Brexpiprazole. Could you elaborate on the specific role of 1-(Benzo[b]thiophen-4-yl)piperazine hydrochloride in this process?

A: this compound serves as a crucial building block in the one-pot synthesis of Brexpiprazole []. After an initial reaction between 7-hydroxy-2-quinolone and 1-bromo-4-chlorobutane, this hydrochloride salt is introduced alongside water to react with the intermediate formed in the previous step. This reaction ultimately leads to the formation of the final Brexpiprazole molecule. This one-pot approach simplifies the synthesis process and enhances efficiency compared to previous multi-step methods [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[2-(6-Bromohexyloxy)ethoxymethyl]-1,3-dichlorobenzene](/img/structure/B579939.png)

![(8S,9S,10R,14S)-13-Ethyl-17-hydroxy-11-methylene-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one](/img/structure/B579942.png)

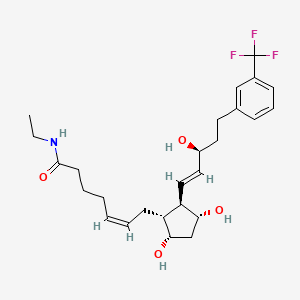

![(5Z)-7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(1E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]-1-buten-1-yl]cyclopentyl]-N-ethyl-5-heptenamide](/img/structure/B579945.png)

![2-(((3aR,4S,6R,6aS)-6-(7-(((1R,2S)-2-(3,4-Difluorophenyl)cyclopropyl)amino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol](/img/structure/B579952.png)